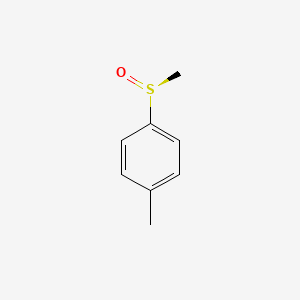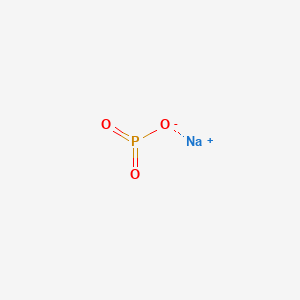
Dichloro(1,5-cyclooctadiene)ruthenium(II)
概要
説明
Dichloro(1,5-cyclooctadiene)ruthenium(II) is an organometallic compound with the chemical formula [Ru(COD)Cl2]n, where COD stands for 1,5-cyclooctadiene. This compound is a versatile precursor in the synthesis of various ruthenium complexes and is widely used in catalysis, particularly in organic synthesis .
作用機序
Target of Action
Dichloro(1,5-cyclooctadiene)ruthenium(II) is a versatile ruthenium catalyst precursor . Its primary targets are the molecules involved in the formation of amide bonds, specifically alcohols and amines .
Mode of Action
The compound interacts with its targets through a process known as dehydrogenative coupling . This process involves the removal of hydrogen from the alcohol and amine molecules, leading to the formation of an amide bond .
Biochemical Pathways
The dehydrogenative coupling of alcohols and amines catalyzed by Dichloro(1,5-cyclooctadiene)ruthenium(II) leads to the formation of amide bonds . This reaction is a key step in many biochemical pathways, including the synthesis of proteins and other complex molecules.
Result of Action
The result of the action of Dichloro(1,5-cyclooctadiene)ruthenium(II) is the formation of amide bonds . These bonds are fundamental in the structure of proteins, which play crucial roles in virtually all biological processes.
準備方法
Synthetic Routes and Reaction Conditions
Dichloro(1,5-cyclooctadiene)ruthenium(II) is typically synthesized by reacting ruthenium trichloride hydrate with 1,5-cyclooctadiene in the presence of a reducing agent such as zinc or iron powder. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the synthesis involves similar methods but with optimized conditions for larger quantities. The reaction is conducted in a solvent like ethanol or tetrahydrofuran (THF) to facilitate the dissolution of reactants and improve yield .
化学反応の分析
Types of Reactions
Dichloro(1,5-cyclooctadiene)ruthenium(II) undergoes various types of reactions, including:
Substitution Reactions: Ligands in the compound can be replaced by other ligands, such as phosphines or amines.
Oxidative Addition: The compound can react with halogens or other oxidizing agents to form higher oxidation state complexes.
Reductive Elimination: This reaction is often observed in catalytic cycles where the compound returns to its original oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include triphenylphosphine (PPh3) and pyridine.
Oxidative Addition: Reagents such as chlorine or bromine are used, often in the presence of a base like sodium hydroxide.
Reductive Elimination: This process can be facilitated by heating or by the addition of reducing agents like hydrogen gas.
Major Products
The major products formed from these reactions include various ruthenium complexes with different ligands, which are useful in catalysis and organic synthesis .
科学的研究の応用
Dichloro(1,5-cyclooctadiene)ruthenium(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in hydrogenation, hydroformylation, and other organic transformations.
Biology: The compound is studied for its potential in biological applications, including as an anticancer agent due to its ability to interact with DNA.
Medicine: Research is ongoing into its use in drug development, particularly for its anticancer properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals, leveraging its catalytic properties[][4].
類似化合物との比較
Similar Compounds
- Dichloro(p-cymene)ruthenium(II) dimer
- Chloro(1,5-cyclooctadiene)rhodium(I) dimer
- Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)
Uniqueness
Dichloro(1,5-cyclooctadiene)ruthenium(II) is unique due to its high reactivity and versatility as a catalyst precursor. Its ability to undergo various reactions and form stable complexes with a wide range of ligands makes it particularly valuable in synthetic chemistry .
特性
IUPAC Name |
cycloocta-1,5-diene;dichlororuthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRVBCXRFYZCPR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50982-12-2, 50982-13-3 | |
| Record name | Dichloro[(1,2,5,6-η)-cycloocta-1,5-diene]ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Rutheniumdichlor[1,2,5,6-\h)-1,5-cyclooctadien]-, homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















